REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:11]=1[CH2:12][CH2:13][C:14](OC)=[O:15])=[O:9])(=[O:3])[CH3:2].[NH3:23]>CO>[CH3:2][C:1]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([C:10]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:11]=1[CH2:12][CH2:13][C:14]([NH2:23])=[O:15])=[O:9])=[O:3]
|
Name
|
methyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCCC(=O)C1=C(CCC(=O)OC)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
solution
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After concentration of the solution the residue is extracted with methylene chloride/water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with chloroform-methanol (9:1)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCCCC(=O)C1=C(C=C(C=C1)Cl)CCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |